molecular formula C15H18N4O4 B2835492 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251626-96-6

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2835492
CAS No.: 1251626-96-6
M. Wt: 318.333
InChI Key: GROUNMOAUUXSCF-UHFFFAOYSA-N
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Description

The structure comprises:

  • Pyrimidinone ring: A 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine moiety, which facilitates hydrogen bonding and π-π interactions.
  • Acetamide linker: Connects the pyrimidinone core to the aromatic group.
  • 3,4-Dimethoxyphenyl substituent: An electron-rich aryl group that may enhance CNS penetration or receptor affinity, as seen in related anticonvulsants like Epirimil (ED₅₀ = 18.7 mg/kg in MES-induced seizures) .

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-6-14(21)19(15(16)17-9)8-13(20)18-10-4-5-11(22-2)12(7-10)23-3/h4-7H,8H2,1-3H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROUNMOAUUXSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-ketoesters and guanidine derivatives under acidic or basic conditions.

    Substitution Reactions: Introduction of the amino and methyl groups on the pyrimidine ring can be done using selective substitution reactions.

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 3,4-dimethoxyphenylacetic acid under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the oxo group on the pyrimidine ring can yield hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and acetamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound and Epirimil may enhance CNS bioavailability compared to electron-withdrawing substituents (e.g., 2,3-dichlorophenyl in 5.6) .
  • Amino vs. Thio Linkage: The target compound’s 2-amino group could improve water solubility relative to thio-linked analogs, though this requires experimental validation .

Pharmacological Profile vs. Epirimil

Epirimil, a structurally related anticonvulsant, shares the 3,4-dimethoxyphenylacetamide moiety but differs in its thio-linked pyrimidine core. Its ED₅₀ of 18.7 mg/kg in mice suggests high potency . The target compound’s amino group may modulate efficacy by altering binding to voltage-gated sodium channels or GABA receptors, common targets for DHPM derivatives.

Physicochemical Properties

Melting points and solubility trends:

  • Melting Points : The target compound’s melting point is unreported, but analogs with bulkier substituents (e.g., 5.15: 224°C) exhibit higher melting points than benzyl-substituted derivatives (5.12: 196°C) .

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